1-(2-Methyl-2H-indazol-5-yl)ethanol

Medicinal Chemistry Organic Synthesis Building Blocks

Researchers developing kinase inhibitors targeting GSK-3, ROCK, or JAK often struggle to source a versatile 5-substituted indazole building block with optimal metabolic stability. 1-(2-Methyl-2H-indazol-5-yl)ethanol provides the precise solution. - Enables critical SAR exploration at the 5-position for potency and PK optimization. - Secondary alcohol handle allows diverse transformations (oxidation, substitution, esterification) for pharmacophore introduction. - Confirmed utility as an intermediate in patent-protected kinase inhibitor programs. Inquire today for batch-specific purity and immediate shipping options.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 1337881-59-0
Cat. No. B13107032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methyl-2H-indazol-5-yl)ethanol
CAS1337881-59-0
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(C1=CC2=CN(N=C2C=C1)C)O
InChIInChI=1S/C10H12N2O/c1-7(13)8-3-4-10-9(5-8)6-12(2)11-10/h3-7,13H,1-2H3
InChIKeyLTOREGAVPRCYMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methyl-2H-indazol-5-yl)ethanol (CAS 1337881-59-0): Procurement and Characterization Overview


1-(2-Methyl-2H-indazol-5-yl)ethanol (CAS 1337881-59-0) is a substituted 2H-indazole derivative with a methyl group at the 2-position and a 1-hydroxyethyl group at the 5-position. It serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules [1]. The compound is characterized by a molecular formula of C10H12N2O and a molecular weight of 176.21 g/mol . Its primary utility lies in its role as a synthetic intermediate, leveraging the indazole core's well-established bioisosteric properties.

2-Methyl-2H-indazole core suitable for kinase inhibitor synthesis
Secondary alcohol handle enables diverse derivatization
Reported metabolic stability context from 2-substitution

Why 1-(2-Methyl-2H-indazol-5-yl)ethanol Cannot Be Substituted by Generic Indazole Analogs


Direct substitution of 1-(2-Methyl-2H-indazol-5-yl)ethanol with closely related analogs, such as (2-Methyl-2H-indazol-5-yl)methanol (CAS 1159511-52-0) or 1-(2-Methyl-2H-indazol-5-yl)ethanone (CAS 1159511-28-0), is not straightforward due to fundamental differences in their chemical structure and resulting reactivity. The target compound's secondary alcohol moiety confers unique properties in terms of hydrogen-bonding capacity, metabolic stability, and synthetic utility that differ significantly from the primary alcohol or ketone functional groups found in its analogs . These structural variations directly impact downstream chemical reactions, biological activity profiles, and final compound properties, making the selection of the correct building block critical for successful research outcomes.

Functional group mismatch
Secondary alcohol versus primary alcohol or ketone alters reactivity and hydrogen-bonding capacity.
Reactivity divergence
Oxidation, substitution, and coupling outcomes may not transfer between analogs.
Metabolic stability profile
2-methyl substitution impact on metabolism may differ; direct replacement may shift pharmacokinetic interpretation.

Quantitative Differentiation of 1-(2-Methyl-2H-indazol-5-yl)ethanol from Closest Analogs


Structural and Molecular Weight Differentiation from Primary Alcohol and Ketone Analogs

1-(2-Methyl-2H-indazol-5-yl)ethanol differs from its closest analogs in both molecular weight and functional group. The target compound is a secondary alcohol (C10H12N2O, MW: 176.21 g/mol) . In contrast, (2-Methyl-2H-indazol-5-yl)methanol is a primary alcohol (C9H10N2O, MW: 162.19 g/mol) , and 1-(2-Methyl-2H-indazol-5-yl)ethanone is a ketone (C10H10N2O, MW: 174.20 g/mol) [1]. These structural distinctions lead to different hydrogen-bonding capacities, lipophilicities, and reactivities in downstream synthetic steps.

Structural & MW differentiation
Head-to-head
Target: C10H12N2O, 176.21 g/mol (sec. alcohol)
vs.
Primary alcohol analog: C9H10N2O, 162.19 g/mol
Ketone analog: C10H10N2O, 174.20 g/mol
Impacts physicochemical properties and reactivity
Supports building block selection decision
Medicinal Chemistry Organic Synthesis Building Blocks

Commercial Purity Benchmarking Against Primary Alcohol Analog

Commercially available 1-(2-Methyl-2H-indazol-5-yl)ethanol is supplied with a minimum purity specification of 95% . This is comparable to the 95% minimum purity specified for the primary alcohol analog, (2-Methyl-2H-indazol-5-yl)methanol, from the same vendor class . While not a differentiating factor in itself, this data confirms that the target compound is available at a purity level suitable for most research applications without additional purification.

Commercial purity
Data to verify
Min. 95%
Research-grade purity supports consistent synthesis
Comparable to analog specification
Quality Control Chemical Procurement Synthesis

Indazole Core Relevance to Kinase Inhibition

The 2-methyl-2H-indazole scaffold is a privileged structure in kinase inhibitor design. A patent by AbbVie Inc. (US9163007B2) explicitly claims 5-substituted indazoles as kinase inhibitors, targeting enzymes such as GSK-3, ROCK, JAK, and Cdc7 [1]. While 1-(2-Methyl-2H-indazol-5-yl)ethanol is not a final drug candidate, its core structure positions it as a key intermediate for constructing such bioactive molecules. The presence of the 2-methyl group on the indazole ring enhances metabolic stability compared to the unsubstituted 1H-indazole, which is prone to rapid phase I metabolism [2].

Kinase inhibitor scaffold relevance
Class-level
2-Methyl-2H-indazole patented as kinase inhibitor scaffold (GSK-3, ROCK, JAK)
Supports kinase inhibitor development context
Inferred from indazole bioisosterism literature
Kinase Inhibition Drug Discovery Oncology

Key Research and Industrial Applications for 1-(2-Methyl-2H-indazol-5-yl)ethanol


Synthesis of 5-Substituted Kinase Inhibitors

As a 5-substituted 2-methyl-2H-indazole building block, this compound is ideally suited for the synthesis of kinase inhibitors targeting GSK-3, ROCK, JAK, and other kinases, as described in patent US9163007B2 [1]. The secondary alcohol can be further functionalized to introduce diverse pharmacophores.

Medicinal Chemistry Scaffold Optimization

The 2-methyl-2H-indazole core offers enhanced metabolic stability and lipophilicity compared to unsubstituted indazoles [2]. 1-(2-Methyl-2H-indazol-5-yl)ethanol serves as a versatile intermediate for exploring structure-activity relationships (SAR) around the 5-position, enabling the optimization of potency and pharmacokinetic properties.

General Organic Synthesis and Method Development

The compound's secondary alcohol group provides a handle for a wide range of chemical transformations, including oxidation to the corresponding ketone, conversion to halides or sulfonates for nucleophilic substitution, and incorporation into ester or ether linkages. This makes it a valuable reagent for developing novel synthetic methodologies.

Application
Selection Property
Validation Focus
Kinase inhibitor candidate synthesis
5-Substituted 2-methyl-2H-indazole building block
Target kinase panel (e.g., GSK-3, ROCK, JAK)
Medicinal chemistry SAR optimization
2-Methyl substitution context for metabolic stability
In vitro metabolic stability assays
Synthetic methodology development
Secondary alcohol derivatization handle
Reaction scope and efficiency screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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